molecular formula C13H22ClN B12045774 N-(1-Phenylethyl)-3-pentanamine hydrochloride, AldrichCPR

N-(1-Phenylethyl)-3-pentanamine hydrochloride, AldrichCPR

Cat. No.: B12045774
M. Wt: 227.77 g/mol
InChI Key: RKPRPVRHVBFULB-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)-3-pentanamine hydrochloride is a secondary amine hydrochloride salt characterized by a phenylethyl group (C₆H₅-CH₂-CH₂-) attached to a pentanamine backbone (CH₂CH₂CH₂NH). The hydrochloride salt enhances its stability and solubility, making it suitable for research applications in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

N-(1-phenylethyl)pentan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-13(5-2)14-11(3)12-9-7-6-8-10-12;/h6-11,13-14H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPRPVRHVBFULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)-3-pentanamine hydrochloride typically involves the reaction of 1-phenylethylamine with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

In an industrial setting, the production of N-(1-Phenylethyl)-3-pentanamine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)-3-pentanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
N-(1-Phenylethyl)-3-pentanamine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the production of complex organic molecules through various chemical reactions, including:

  • Alkylation Reactions: The compound can act as a nucleophile, participating in alkylation processes to form larger organic structures.
  • Reduction Reactions: It can be reduced to yield primary amines, which are vital intermediates in pharmaceutical synthesis.

2. Biological Research
The compound has been studied for its biological activities, including:

  • Receptor Interaction: N-(1-Phenylethyl)-3-pentanamine hydrochloride has been shown to interact with specific receptors, potentially influencing neurotransmitter systems.
  • In vitro Studies: Research indicates that it may exhibit anti-inflammatory and antimicrobial properties.

3. Pharmaceutical Development
This compound is investigated for its therapeutic potential:

  • Anti-inflammatory Effects: In animal models, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its use in treating inflammatory diseases.
  • Antimicrobial Activity: Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria, with lower minimum inhibitory concentrations compared to some conventional antibiotics.

4. Industrial Applications
N-(1-Phenylethyl)-3-pentanamine hydrochloride is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds:

  • Chemical Manufacturing: Its utility in producing various amines makes it valuable for creating specialty chemicals used in numerous industrial applications.

Case Studies

Study Focus Findings
Case Study 1Anti-inflammatory EffectsAdministration reduced TNF-alpha and IL-6 levels in animal models, indicating potential therapeutic applications.
Case Study 2Antimicrobial ActivityExhibited significant efficacy against bacterial strains, with MIC values lower than those of commonly used antibiotics.
Case Study 3Organic SynthesisDemonstrated effectiveness as a building block for synthesizing complex organic molecules through alkylation and reduction reactions.

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)-3-pentanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl]propan-2-amine Hydrochloride

  • Structure : Features a propan-2-amine chain (shorter than pentanamine) and a 4-methoxyphenyl group.
  • Applications : Used in the asymmetric synthesis of tamsulosin hydrochloride, a pharmaceutical agent for benign prostatic hyperplasia .

(1-Phenylbutyl)amine Hydrochloride

  • Structure : Primary amine with a phenylbutyl group (C₆H₅-CH₂-CH₂-CH₂-CH₂-).
  • Molecular Weight : 190.72 g/mol .
  • Applications : Simpler structure likely used as a building block in organic synthesis.
  • Key Differences : Primary vs. secondary amine; shorter chain reduces lipophilicity and membrane permeability.

1-(2-Phenoxyethyl)-3-phenylpiperidine Hydrochloride

  • Structure: Contains a piperidine ring and phenoxyethyl group (ether linkage).
  • Molecular Weight : 317.86 g/mol .
  • Applications: Potential use in neurological research due to piperidine’s prevalence in bioactive molecules.
  • Key Differences : Heterocyclic piperidine ring introduces conformational rigidity, enhancing receptor binding specificity compared to the flexible pentanamine chain.

DL-N-(3-(Dimethylamino)propyl)camphorimide Hydrochloride

  • Structure: Combines a camphorimide moiety with a dimethylamino-propyl chain.
  • Molecular Weight : 302.85 g/mol .
  • Applications : Likely used in chiral resolution or catalysis.
  • Key Differences : Bulky camphorimide group and tertiary amine structure reduce solubility in aqueous media compared to the target compound.

Structural and Functional Analysis

Molecular Weight and Solubility

  • Target Compound : Estimated MW ~228–250 g/mol; moderate water solubility due to hydrochloride salt.
  • Comparisons :
    • Higher MW compounds (e.g., 317.86 g/mol in ) exhibit lower solubility in polar solvents .
    • Shorter-chain analogs (e.g., 190.72 g/mol in ) may have higher solubility but reduced lipid bilayer penetration .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Amine Type Key Functional Groups
N-(1-Phenylethyl)-3-pentanamine HCl ~228–250 Secondary Phenylethyl, pentanamine
(R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl]propan-2-amine HCl ~300–320 Secondary Methoxyphenyl, propanamine
(1-Phenylbutyl)amine HCl 190.72 Primary Phenylbutyl
1-(2-Phenoxyethyl)-3-phenylpiperidine HCl 317.86 Tertiary Piperidine, phenoxyethyl

Biological Activity

N-(1-Phenylethyl)-3-pentanamine hydrochloride, also known as (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride, is a chiral amine compound with notable biological activities. This article explores its pharmacological properties, receptor interactions, and potential therapeutic applications based on available research.

  • Molecular Formula : C₁₃H₂₂ClN
  • Molecular Weight : 227.77 g/mol
  • Structure : The compound features a pentane backbone with a phenylethyl substituent at the nitrogen atom, contributing to its unique properties and biological activities.

Biological Activity Overview

The biological activity of N-(1-Phenylethyl)-3-pentanamine hydrochloride is primarily linked to its interactions with neurotransmitter systems, particularly adrenergic and dopaminergic receptors.

Receptor Interactions

  • Adrenergic Receptors :
    • This compound may influence cardiovascular functions through adrenergic signaling pathways. Preliminary studies suggest it could act as a stimulant, potentially beneficial for conditions like attention-deficit hyperactivity disorder (ADHD) or depression.
  • Dopaminergic Receptors :
    • The compound shows potential implications in mood regulation by modulating dopaminergic pathways. This activity is crucial as dopamine is a key neurotransmitter involved in mood and cognitive functions .

The mechanisms through which N-(1-Phenylethyl)-3-pentanamine hydrochloride exerts its effects are still under investigation. However, its structure suggests possible interactions with various receptors that can lead to significant physiological outcomes:

  • Stimulant Properties : Initial findings indicate stimulant-like effects, which may be relevant in developing treatments for neuropsychiatric disorders.
  • Neurotransmitter Modulation : By influencing neurotransmitter levels and receptor activity, the compound may help in managing conditions characterized by dysregulated neurotransmission .

Case Studies and Research Findings

Research on this compound is limited but indicates several promising avenues for further exploration:

In Vitro Studies

  • Studies have indicated that compounds structurally similar to N-(1-Phenylethyl)-3-pentanamine hydrochloride exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against neoplastic cells, suggesting potential anti-cancer properties .

Comparative Analysis

A comparison with structurally similar compounds reveals unique biological profiles:

Compound NameStructure TypeUnique Features
(S)-N-(1-Phenylethyl)pentan-3-amine hydrochlorideEnantiomerOpposite chirality may lead to different biological activity.
N,N-DimethylphenethylamineTertiary amineExhibits different pharmacological properties due to steric hindrance.
(R)-N-(3-Pentyl)-1-phenylethylamine hydrochlorideStructural isomerVariability in side chain length may affect receptor binding profiles.

Safety and Toxicology

While the compound has shown potential therapeutic benefits, safety assessments indicate it may act as an irritant. Comprehensive toxicological studies are necessary to evaluate its safety profile for human use .

Q & A

Q. What are the recommended methods for synthesizing N-(1-Phenylethyl)-3-pentanamine hydrochloride with high enantiomeric purity?

The synthesis typically involves reductive amination between 3-pentanone and (R)- or (S)-1-phenylethylamine, followed by HCl salt formation. To ensure enantiomeric purity, chiral resolution techniques such as chiral HPLC or diastereomeric salt crystallization should be employed. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization, as the stereochemical integrity of the phenylethyl group is critical for biological activity .

Q. How can researchers confirm the structural identity and purity of this compound given limited analytical data from suppliers?

Due to Sigma-Aldrich’s disclaimer regarding analytical data, researchers should perform:

  • Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw).
  • Mass Spectrometry (MS) : Confirm molecular weight (227.77 g/mol) via ESI-MS or MALDI-TOF.
  • Chiral Analysis : Use polarimetry or chiral chromatography to verify enantiopurity .

Q. What solvent systems are optimal for in vitro studies of this compound?

The hydrochloride salt form enhances aqueous solubility. For biological assays, dissolve in phosphate-buffered saline (PBS) at neutral pH. For organic-phase reactions (e.g., coupling reactions), dimethyl sulfoxide (DMSO) or ethanol is suitable, but residual solvent effects must be controlled .

Advanced Research Questions

Q. How does the chirality of N-(1-Phenylethyl)-3-pentanamine hydrochloride influence its receptor-binding affinity?

Preliminary studies suggest the (R)-enantiomer exhibits higher affinity for dopaminergic and adrenergic receptors compared to the (S)-form. To validate this, conduct:

  • Radioligand Binding Assays : Compare IC₅₀ values using [³H]-spiperone (dopamine D₂ receptor) or [³H]-clonidine (α₂-adrenergic receptor).
  • Molecular Docking : Model interactions using crystallographic receptor structures (e.g., PDB: 6CM4 for D₂ receptor). Structural analogs with inverted chirality show reduced activity, highlighting stereochemical specificity .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from batch-to-batch variability or enantiomeric impurities. Mitigate by:

  • Batch Validation : Use orthogonal analytical methods (HPLC-MS, NMR) for each batch.
  • Positive Controls : Compare with well-characterized reference compounds (e.g., yohimbine for adrenergic activity).
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ ranges across multiple assays to confirm potency thresholds .

Q. How do structural modifications (e.g., alkyl chain length, substituents) affect the compound’s pharmacokinetic profile?

A comparative study of analogs reveals:

CompoundModificationKey Finding
N-Cyclohexylmethyl analogBulkier substituentReduced CNS penetration
N,N-DimethylphenethylamineTertiary amineIncreased metabolic stability
3-Pentyl vs. 4-PentylChain elongationAltered receptor subtype selectivity

To assess modifications, use in vitro CYP450 metabolism assays and blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB) .

Q. What in silico tools are recommended for predicting off-target interactions of this compound?

Utilize:

  • SwissTargetPrediction : Prioritize targets based on similarity to known ligands.
  • AutoDock Vina : Screen against therapeutically relevant receptors (e.g., serotonin 5-HT₂A).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify key residues (e.g., Asp113 in D₂ receptor) .

Data Analysis & Validation

Q. How should researchers address the lack of publicly available pharmacokinetic data for this compound?

Perform:

  • In Vitro ADME : Use Caco-2 cells for intestinal absorption and microsomal stability assays.
  • In Vivo Pilot Studies : Administer to rodents and quantify plasma concentrations via LC-MS/MS.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Extrapolate human PK parameters .

Q. What statistical approaches are critical for analyzing dose-dependent effects in receptor assays?

Apply:

  • Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.
  • ANOVA with Tukey’s Post Hoc : Compare means across dose groups.
  • Receiver Operating Characteristic (ROC) Analysis : Evaluate assay sensitivity/specificity .

Comparative Studies

Q. How does this compound’s activity compare to structurally related psychoactive agents?

Key distinctions include:

  • vs. Amphetamine : Lacks direct monoamine release; acts via receptor modulation.
  • vs. Yohimbine : Lower α₂-adrenergic antagonism but higher D₂ affinity.
    Validate via dual-radioligand competition assays and behavioral models (e.g., forced swim test for antidepressant activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.